ethyl 1-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-3-carboxylate
Description
The compound ethyl 1-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-3-carboxylate is a heterocyclic hybrid molecule featuring:
- A piperidine core substituted with an ethyl carboxylate group at position 2.
- A 3-bromophenyl moiety linked via a methylene bridge.
- A fused [1,2,4]triazolo[3,2-b][1,3]thiazole scaffold, further substituted with a hydroxy group at position 6 and a furan-2-yl group at position 2.
This architecture combines pharmacophores associated with diverse biological activities, including kinase inhibition, antimicrobial effects, and CNS modulation.
Properties
IUPAC Name |
ethyl 1-[(3-bromophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN4O4S/c1-2-31-22(30)15-7-4-10-27(13-15)18(14-6-3-8-16(24)12-14)19-21(29)28-23(33-19)25-20(26-28)17-9-5-11-32-17/h3,5-6,8-9,11-12,15,18,29H,2,4,7,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIFONSEEQXCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(C2=CC(=CC=C2)Br)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 1-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the triazolo-thiazole core, followed by the introduction of the furan and bromophenyl groups. The final step involves the esterification of the piperidine carboxylate. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-thiazole ring system is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues in the Triazolothiazole Family
The following table highlights key structural and functional differences between the target compound and related triazolothiazole derivatives:
Functional Implications of Substituent Variations
- Piperidine vs. Piperazine : The target compound’s piperidine-3-carboxylate ester introduces a polar, hydrogen-bond-accepting group, whereas the piperazine analogue (CAS: 869343-56-6) offers a basic nitrogen for improved solubility and CNS activity .
- Furan vs. Chlorophenyl : The furan-2-yl group in the target compound provides a planar, electron-rich system for π-π interactions, contrasting with the electron-withdrawing 2-chlorophenyl group in CAS: 505060-83-3, which may enhance metabolic stability .
Biological Activity
Ethyl 1-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-3-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, structural features, and potential therapeutic applications based on current research findings.
Structural Overview
The compound consists of several key functional groups:
- Bromophenyl group : Known for its role in enhancing biological activity.
- Furan ring : Contributes to various pharmacological properties.
- Hydroxy group : Potentially involved in antioxidant activity.
- Triazolo-thiazole moiety : Associated with anticancer and antimicrobial properties.
- Piperidine carboxylate ester : Imparts stability and bioavailability.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Preparation of building blocks : This includes bromination of phenyl derivatives and the formation of furan and triazolothiazole rings.
- Coupling reactions : Utilization of palladium-catalyzed cross-coupling reactions to link the components together.
Anticancer Properties
Research indicates that compounds containing triazolo-thiazole structures exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar frameworks can effectively inhibit cancer cell proliferation. The structure–activity relationship (SAR) suggests that:
- The presence of electron-donating groups enhances cytotoxicity.
- Specific substitutions on the phenyl ring are crucial for activity against various cancer cell lines, including colon carcinoma and others .
Antimicrobial Effects
The compound's structural features may also confer antimicrobial properties. Similar compounds have demonstrated efficacy against a range of pathogens due to their ability to disrupt microbial cell membranes or inhibit essential bacterial enzymes .
Antioxidant Activity
The hydroxy group in the structure is likely to contribute to antioxidant effects by scavenging free radicals and reducing oxidative stress. This property is critical in preventing cellular damage associated with various diseases .
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-bromophenyl)-2-(furan-2-yl)ethanone | Bromophenyl and furan rings | Antimicrobial properties |
| 6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazole derivatives | Triazolo-thiazole core | Anticancer activity |
| Ethyl 2-(furan-2-yl)thiazole-4-carboxylate | Furan and thiazole groups | Antioxidant effects |
These findings indicate that the unique combination of functional groups in this compound may enhance its biological activity significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
